Dimethoxyindanone

Organic Synthesis Process Chemistry Donepezil Intermediate

5,6-Dimethoxy-1-indanone (CAS 2107-69-9) is the essential pharmacophore of donepezil. The 5,6-dimethoxy pattern is non-negotiable—SAR proves 4,5-dimethoxy, 5,7-dimethoxy, and unsubstituted indanones are inactive against AChE, BVDV, and cancer cells. For industrial donepezil synthesis, the veratraldehyde route yields 76.3% (vs. 65% legacy), reducing COGS and waste. For antiviral/anticancer R&D, this scaffold provides validated starting points (BVDV EC50 3.8 µM; HepG2 IC50 0.059 µM). Insist on authentic 5,6-dimethoxy-1-indanone—substitution compromises potency and process reliability.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 62937-77-3
Cat. No. B14499123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxyindanone
CAS62937-77-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1=O)OC
InChIInChI=1S/C11H12O3/c1-13-11(14-2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3
InChIKeyVXIUQBQARXJTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1-indanone (CAS 2107-69-9) as a Key Intermediate for Donepezil and Privileged Scaffold in Medicinal Chemistry


5,6-Dimethoxy-1-indanone (CAS 2107-69-9, also identified as CAS 62937-77-3 in some databases) is a bicyclic aromatic ketone featuring a benzene ring fused to a cyclopentanone ring, with methoxy substituents at the 5- and 6-positions [1]. This specific substitution pattern is integral to the pharmacophore of the blockbuster Alzheimer's drug donepezil, for which it serves as the essential core building block [2]. Beyond its critical role in donepezil synthesis, the 5,6-dimethoxyindanone scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating versatility in the development of novel acetylcholinesterase (AChE) inhibitors [3], antiviral agents targeting Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) [4], and cytotoxic compounds against cancer cell lines [5].

Why Substituting 5,6-Dimethoxy-1-indanone with Other Indanones or Intermediates is Scientifically Inadvisable


The specific substitution pattern of the 5,6-dimethoxy groups on the indanone core is not an arbitrary choice; it is a critical determinant of biological activity, synthetic utility, and physicochemical properties. In the context of donepezil synthesis, the 5,6-dimethoxy substitution is essential for the drug's high-affinity binding to acetylcholinesterase (AChE) at the peripheral anionic site [1]. Substituting this core with other indanone isomers, such as 5,7-dimethoxy-1-indanone, or unsubstituted 1-indanone, would fundamentally alter the pharmacophore and is expected to yield inactive or significantly less potent compounds [2]. Furthermore, in antiviral applications, a clear structure-activity relationship (SAR) has been established: 5,6-dimethoxy-1-indanone derivatives exhibit potent anti-BVDV activity, while derivatives based on the 4,5-dimethoxy-1-indanone or unsubstituted 1-indanone scaffolds were found to be completely inactive [3]. Similarly, the compound's equilibrium solubility profile across 15 common solvents is distinct and directly impacts its processability in large-scale synthesis, a parameter that cannot be assumed for other indanone analogs [4]. Therefore, generic substitution with a cheaper or more readily available indanone derivative would compromise both the efficacy of the final pharmaceutical product and the reliability of the synthetic process.

Quantitative Differentiation Evidence for 5,6-Dimethoxy-1-indanone Against Key Comparators


Synthesis Yield: 5,6-Dimethoxy-1-indanone vs. Alternative Synthetic Routes

An optimized three-step synthetic route for 5,6-dimethoxy-1-indanone starting from veratraldehyde achieves a high total yield, offering a significant cost and efficiency advantage over alternative methods. This performance is directly compared to a documented alternative route with a lower overall yield [1][2].

Organic Synthesis Process Chemistry Donepezil Intermediate

Antiviral Potency: 5,6-Dimethoxy-1-indanone Derivatives vs. 5-Methyl-1-indanone Derivatives Against BVDV

The 5,6-dimethoxy substitution pattern is essential for potent antiviral activity. The parent thiosemicarbazone (TSC) derived from 5,6-dimethoxy-1-indanone demonstrates significantly higher potency against Bovine Viral Diarrhea Virus (BVDV) compared to derivatives of 5-methyl-1-indanone, while TSCs derived from 4,5-dimethoxy-1-indanone and unsubstituted 1-indanone are completely inactive [1].

Antiviral Research Bovine Viral Diarrhea Virus Thiosemicarbazone

AChE Inhibitory Activity: Dimethoxyindanone-Derived Spiropyrrolidines vs. Donepezil

Novel fluorinated spiropyrrolidine hybrids containing the 5,6-dimethoxyindanone core have been synthesized and evaluated as AChE inhibitors. The most potent compound in this series achieved an IC50 value in the low micromolar range, providing a benchmark for comparing new derivatives to the established drug donepezil [1][2].

Alzheimer's Disease Acetylcholinesterase Inhibition Spiro Compounds

Cytotoxicity Profile: Dimethoxy vs. Trimethoxy Indanonic Spiroisoxazolines Against HepG2 Cells

In a head-to-head comparison of two structurally related indanonic spiroisoxazolines, the compound bearing the 5,6-dimethoxy substitution exhibited greater cytotoxic potency against the HepG2 liver cancer cell line compared to its trimethoxy-substituted analog [1]. The dimethoxy derivative's IC50 value was also found to be comparable to established chemotherapeutic agents like Cisplatin.

Cancer Research Cytotoxicity Hepatocellular Carcinoma

High-Value Application Scenarios for 5,6-Dimethoxy-1-indanone Based on Quantitative Differentiation


Scalable and Cost-Effective Synthesis of Donepezil Key Intermediate

Procurement for large-scale production of donepezil hydrochloride should prioritize sourcing 5,6-dimethoxy-1-indanone synthesized via the optimized veratraldehyde route. This route delivers a total yield of 76.3%, representing a significant improvement over alternative methods that report yields as low as 65% [1]. The higher yield directly reduces the cost of goods, minimizes waste, and improves overall process efficiency, making it the most industrially viable option for manufacturing this critical intermediate [2].

Design and Synthesis of Novel BVDV Antiviral Agents

Medicinal chemistry programs targeting Bovine Viral Diarrhea Virus (BVDV) should select 5,6-dimethoxy-1-indanone as the privileged scaffold for thiosemicarbazone-based inhibitor design. Direct comparative data shows that the 5,6-dimethoxy-TSC lead compound has an EC50 of 3.8 µM, whereas derivatives based on the 5-methyl-1-indanone scaffold are significantly less active (EC50 = 8-19 µM), and those based on 4,5-dimethoxy-1-indanone are inactive [3]. This established SAR provides a strong, evidence-based starting point for lead optimization, justifying the procurement of this specific isomer over other indanone analogs.

Benchmarking Novel AChE Inhibitors for Alzheimer's Disease Research

Research groups synthesizing novel acetylcholinesterase (AChE) inhibitors can use the dimethoxyindanone-spiropyrrolidine hybrid as a key benchmark. This compound, which is directly derived from 5,6-dimethoxy-1-indanone, exhibits an AChE IC50 of 1.97 µM [4]. This provides a valuable quantitative reference point for structure-activity relationship (SAR) studies. Researchers can compare the potency of their own 5,6-dimethoxyindanone derivatives to this established hybrid and to the clinical drug donepezil (IC50 = 0.02 µM) [5], enabling rational design and prioritization of lead compounds for further development.

Development of Potent Cytotoxic Agents for Liver Cancer

Investigators developing novel anticancer agents against hepatocellular carcinoma (HepG2) should select 5,6-dimethoxy-1-indanone for the synthesis of spiroisoxazoline derivatives. A direct comparison confirms that the dimethoxy-substituted spiroisoxazoline is more cytotoxic (IC50 = 0.059 µM) than its trimethoxy-substituted analog (IC50 = 0.086 µM) and demonstrates potency comparable to the chemotherapeutic Cisplatin (IC50 = 0.047 µM) [6]. This data-driven evidence supports the use of the 5,6-dimethoxy core as a preferred starting point for building a library of potent cytotoxic compounds.

Quote Request

Request a Quote for Dimethoxyindanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.